4-Oxido-3-thiophen-2-yl-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide
Overview
Description
4-Oxido-3-thiophen-2-yl-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-di-N-oxides. These compounds are known for their diverse biological activities, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory properties . The presence of the thienyl group and the hexahydroquinoxaline ring system contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 4-Oxido-3-thiophen-2-yl-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with 1,2-diaminocyclohexane in the presence of an oxidizing agent to form the desired quinoxaline 1,4-dioxide structure . Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-Oxido-3-thiophen-2-yl-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide groups back to the corresponding amines.
Substitution: The thienyl group can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Oxido-3-thiophen-2-yl-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its anti-inflammatory properties are being explored for the treatment of various inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-Oxido-3-thiophen-2-yl-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis and repair . Its antitumoral effects are believed to result from the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways .
Comparison with Similar Compounds
4-Oxido-3-thiophen-2-yl-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide can be compared with other quinoxaline 1,4-di-N-oxides, such as:
Quinoxaline 1,4-dioxide: Lacks the thienyl group, resulting in different biological activities.
2-(2-furyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide: Contains a furyl group instead of a thienyl group, leading to variations in chemical reactivity and biological properties.
2-(2-pyridyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide: The presence of a pyridyl group imparts different electronic and steric effects.
The uniqueness of this compound lies in its specific combination of the thienyl group and the hexahydroquinoxaline ring system, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-oxido-3-thiophen-2-yl-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-13-8-11(12-6-3-7-17-12)14(16)10-5-2-1-4-9(10)13/h3,6-10H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCDLMGPGBBQBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(C(=C[N+]2=O)C3=CC=CS3)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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